4-Methylbenzyl alcohol
Overview
Description
4-Methylbenzyl alcohol, also known as p-tolylmethanol, is an organic compound with the molecular formula C8H10O. It is a colorless liquid with a mild aromatic odor. This compound is commonly used in the fragrance and flavor industry due to its pleasant scent. It is also utilized as an intermediate in the synthesis of various chemicals.
Scientific Research Applications
4-Methylbenzyl alcohol has several applications in scientific research:
Mechanism of Action
Target of Action
4-Methylbenzyl alcohol is a primary metabolite and is widely used in flavoring and fragrances . It is used as a precursor to synthesize aldehydes and polycarbonates . .
Mode of Action
It is known to be used in the preparation of polycarbonates and to synthesize alcohols . It is also used as an intermediate in organic synthesis .
Biochemical Pathways
It is also used in the production of various chemical commodities, such as cosmetics and pharmaceuticals .
Pharmacokinetics
It is soluble in methanol, ether, and ethanol, and slightly soluble in water , which may influence its bioavailability.
Action Environment
This compound should be kept in a dry, cool, and well-ventilated place . It is recommended to use personal protective equipment as required, avoid dust formation, and ensure adequate ventilation . These environmental factors may influence the compound’s action, efficacy, and stability.
Safety and Hazards
4-Methylbenzyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye .
Future Directions
Biochemical Analysis
Biochemical Properties
4-Methylbenzyl alcohol plays a role in various biochemical reactions. It is a primary metabolite, which means it is metabolically or physiologically essential
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not well-studied. It is known to cause eye irritation and severe skin irritation. It may also cause irritation of the digestive tract and respiratory tract irritation if ingested or inhaled .
Molecular Mechanism
It is known that benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylbenzyl alcohol can be synthesized through several methods:
Reduction of p-tolualdehyde: This is the most common method.
Hydrogenation of p-tolualdehyde: This method involves the catalytic hydrogenation of p-tolualdehyde using a palladium catalyst under hydrogen gas.
Industrial Production Methods
In industrial settings, this compound is typically produced by the catalytic hydrogenation of p-tolualdehyde. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
4-Methylbenzyl alcohol undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-methylcyclohexanol using hydrogen gas and a nickel catalyst.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Comparison with Similar Compounds
4-Methylbenzyl alcohol can be compared with other similar compounds such as:
Benzyl alcohol: Unlike this compound, benzyl alcohol lacks a methyl group on the benzene ring, which affects its reactivity and physical properties.
4-Methoxybenzyl alcohol: This compound has a methoxy group instead of a methyl group, which significantly alters its chemical behavior and applications.
4-Chlorobenzyl alcohol: The presence of a chlorine atom in place of the methyl group in this compound results in different reactivity and uses.
This compound is unique due to its specific structure, which imparts distinct physical and chemical properties, making it valuable in various applications.
Properties
IUPAC Name |
(4-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7-2-4-8(6-9)5-3-7/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTDMTZBNYGUNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Record name | P-METHYL BENZYL ALCOHOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025574 | |
Record name | 4-Methylbenzyl alcohol | |
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Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-methyl benzyl alcohol appears as needles or off-white crystalline powder. (NTP, 1992), White solid; [HSDB] White crystalline solid; [Alfa Aesar MSDS], Solid, White solid; Weak floral aroma | |
Record name | P-METHYL BENZYL ALCOHOL | |
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Record name | 4-Methylbenzyl alcohol | |
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Record name | 4-Methylbenzyl alcohol | |
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Record name | 4-Methylbenzyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2042/ | |
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Boiling Point |
423 °F at 760 mmHg (NTP, 1992), 217 °C, 217.00 to 218.00 °C. @ 760.00 mm Hg | |
Record name | P-METHYL BENZYL ALCOHOL | |
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Record name | 4-METHYLBENZYL ALCOHOL | |
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Record name | 4-Methylbenzyl alcohol | |
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Solubility |
1 to 10 mg/mL at 70.7 °F (NTP, 1992), Very soluble in ether, ethanol, In water, 0.063 M (7,710 mg/L) at 25 °C, 7710 mg/L @ 25 °C (exp), Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | P-METHYL BENZYL ALCOHOL | |
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Record name | 4-METHYLBENZYL ALCOHOL | |
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Record name | 4-Methylbenzyl alcohol | |
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Record name | 4-Methylbenzyl alcohol | |
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Density |
0.978 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.978 g/cu cm at 22 °C | |
Record name | P-METHYL BENZYL ALCOHOL | |
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Record name | 4-METHYLBENZYL ALCOHOL | |
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Vapor Pressure |
0.01 [mmHg], 0.053 mm Hg at 25 °C | |
Record name | 4-Methylbenzyl alcohol | |
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Record name | 4-METHYLBENZYL ALCOHOL | |
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Color/Form |
Needles from ligroin, White crystalline powder | |
CAS No. |
589-18-4, 31831-37-5 | |
Record name | P-METHYL BENZYL ALCOHOL | |
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Record name | 4-Methylbenzyl alcohol | |
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Record name | 4-Methylbenzyl alcohol | |
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Record name | 4-Methylbenzyl alcohol | |
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Record name | 4-METHYLBENZYL ALCOHOL | |
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Melting Point |
138 to 142 °F (NTP, 1992), 61.5 °C, 61 - 62 °C | |
Record name | P-METHYL BENZYL ALCOHOL | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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